AMPAR/TARP γ-8 Negative Modulation: Imidazopyrazine vs Pyrazolopyrimidine Scaffolds
In a high-throughput screening campaign for TARP γ-8 selective AMPAR negative modulators, imidazopyrazine 5 exhibited subnanomolar potency and exquisite selectivity over γ-2-containing AMPARs. A scaffold-hopping comparison revealed that the imidazopyrazine core provided a 10-fold potency advantage over the pyrazolopyrimidine isostere when evaluating hybrid analog 6. Specifically, replacement of the substituted pyrazole in pyrazolopyrimidine 5 with a phenol yielded imidazopyrazine 6, which demonstrated 10-fold greater potency while maintaining selectivity over γ-2 [1]. This core-dependent potency differential underscores the unique binding mode of the imidazopyrazine scaffold within the TARP γ-8 interface.
| Evidence Dimension | AMPAR negative modulation potency (relative potency comparison) |
|---|---|
| Target Compound Data | Imidazopyrazine hybrid analog 6: 10-fold more potent than pyrazolopyrimidine analog 5 |
| Comparator Or Baseline | Pyrazolopyrimidine analog 5 (parent HTS hit) |
| Quantified Difference | 10-fold increase in potency |
| Conditions | FLIPR assay using HEK-293 cells expressing human GluA1o-γ-8 fusion construct |
Why This Matters
Procurement of 5-Methylimidazo[1,2-a]pyrazine enables access to the imidazopyrazine pharmacophore class that has demonstrated superior potency in this validated CNS target space, whereas alternative heterocyclic cores may require extensive re-optimization to achieve comparable potency.
- [1] Ravula S, O'Donnell CJ, Lazzaro JT Jr, et al. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. 2018; 10(3): 267-272. View Source
